N-Stearoylsphingosin

Übersicht

Beschreibung

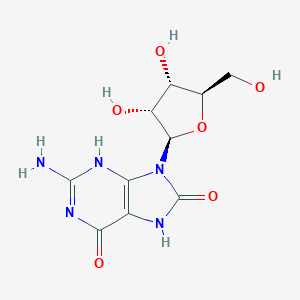

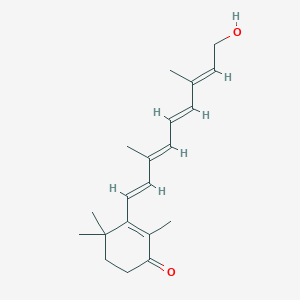

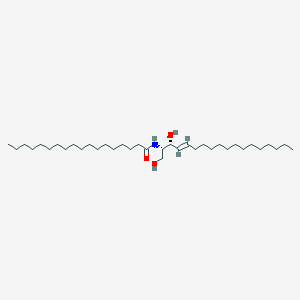

N-Stearoylsphingosine (N-Stearoyl-D-erythro-sphingosine, N-Stearoyl-D-erythro-sphinganine), also known as N-acylsphingosine, is a long-chain, saturated fatty acid found in the cell membrane of many organisms, including plants and animals. It is an important component of the sphingolipid family, which plays a key role in cell signaling, membrane trafficking, and other cellular processes. N-Stearoylsphingosine is synthesized from stearic acid and sphingosine, and is a precursor to several other sphingolipids, including sphingomyelin, ceramide, and sphingosine-1-phosphate. It is involved in a variety of biochemical and physiological processes, including cell growth, differentiation, proliferation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Rolle bei kardiometabolischen Erkrankungen

N-Stearoylsphingosin (C18 Ceramid) spielt eine signifikante Rolle bei kardiometabolischen Erkrankungen . Studien haben gezeigt, dass die Serumspiegel von this compound nach Supplementierung mit Vitamin D3 signifikant anstiegen, was auf eine physiologische Verbindung zwischen Vitamin D und Sphingolipiden hindeutet .

Auswirkungen auf Fettleibigkeit

Forschungen haben lange Acylketten-Ceramide wie C18-Ceramid mit metabolischen Dysfunktionen in Verbindung gebracht . Eine 6-jährige longitudinale Populationsstudie ergab, dass mehrere zirkulierende Ceramide, darunter C18:1-Ceramid, positiv mit der Inzidenz von Typ-2-Diabetes mellitus (T2DM) assoziiert waren .

Beteiligung an der Fibrose bei nicht-alkoholischer Fettleberhepatitis (NASH)

Glycosyl-N-Stearoylsphingosin und this compound wurden als wichtige Prädiktoren für NASH-Fibrose identifiziert . Dies deutet auf eine potenzielle Rolle von C18-Ceramid bei der Diagnose und Behandlung von Lebererkrankungen hin.

Anwendung in der Krebsforschung

C18-Ceramid wurde in der Krebsforschung, insbesondere in der Biologie und Therapie von Brustkrebs, in die Verantwortung gezogen . Das komplexe und dynamische Sphingolipid-Netzwerk, einschließlich Ceramide, wurde umfassend untersucht, um wichtige sphingolipidomische Veränderungen zu finden, die zur Entwicklung neuer therapeutischer Strategien zur Verbesserung der Patientenergebnisse genutzt werden können .

Rolle bei der Regulierung des Zellwachstums

Eine erhöhte Expression von C18-Ceramid reduziert das Zellwachstum in UM-SCC-22A-Plattenepithelkarzinomzellen . Es wird selektiv in 32 menschlichen Kopf- und Hals-Plattenepithelkarzinom-Tumorgewebe im Vergleich zu nicht-Plattenepithel-Tumorgewebe herunterreguliert .

Beteiligung an neurologischen Erkrankungen

Ceramid-Synthase 1 (CERS1), das im zentralen Nervensystem stark exprimiert wird, reguliert die Synthese von C18-Ceramid

Wirkmechanismus

Target of Action

N-Stearoylsphingosine, also known as C18 Ceramide, primarily targets protein phosphatase 2A (PP2A) . PP2A is a critical enzyme involved in various cellular processes, including cell growth, division, and apoptosis. By enhancing PP2A activity, C18 Ceramide plays a significant role in regulating these processes.

Mode of Action

C18 Ceramide interacts with PP2A by interfering with the binding of PP2A to its inhibitor, inhibitor 2 of PP2A (I2PP2A) . This interaction leads to the dephosphorylation of Akt, a protein kinase involved in cell survival pathways. The dephosphorylation of Akt results in the inhibition of cell survival signals and promotes apoptosis.

Biochemical Pathways

C18 Ceramide affects several biochemical pathways, including:

- PI3K/Akt pathway : By promoting the dephosphorylation of Akt, C18 Ceramide inhibits the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis .

- ER stress response : C18 Ceramide is associated with endoplasmic reticulum (ER) stress, which can trigger apoptosis through the unfolded protein response (UPR) pathway .

Pharmacokinetics

The pharmacokinetics of C18 Ceramide involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : The metabolites of C18 Ceramide are excreted through cellular processes, although specific excretion pathways are not well-documented .

Result of Action

The molecular and cellular effects of C18 Ceramide include:

- Induction of apoptosis : By inhibiting the PI3K/Akt pathway and promoting ER stress, C18 Ceramide induces programmed cell death .

- Regulation of cell cycle : C18 Ceramide can halt cell cycle progression, leading to cell cycle arrest and apoptosis .

- Modulation of cell differentiation : It influences cellular differentiation processes, contributing to its role in various physiological and pathological conditions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of C18 Ceramide:

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-Stearoylsphingosine participates in various biochemical reactions within the cell. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance protein phosphatase 2A (PP2A) activity by interfering with the binding of PP2A to its inhibitor . This interaction influences the phosphorylation state of various proteins within the cell, thereby modulating cellular processes .

Cellular Effects

N-Stearoylsphingosine exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Stearoylsphingosine has been found to inhibit histamine-induced scratching behavior and vascular permeability in mice . It also inhibits the expression of allergic cytokines, such as IL-4 and TNF-α, in histamine-stimulated skin tissues .

Molecular Mechanism

The molecular mechanism of action of N-Stearoylsphingosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, N-Stearoylsphingosine interferes with the binding of PP2A to its inhibitor, leading to enhanced PP2A activity and subsequent modulation of protein phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Stearoylsphingosine change over time. It has been observed that N-Stearoylsphingosine inhibits histamine-induced scratching behavior and vascular permeability in mice . This suggests that N-Stearoylsphingosine may have long-term effects on cellular function, although more in-depth studies are needed to fully understand these temporal effects.

Metabolic Pathways

N-Stearoylsphingosine is involved in the sphingolipid metabolic pathway It interacts with various enzymes and cofactors within this pathway

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZWWMEJITOND-NXCSZAMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317818 | |

| Record name | C18-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2304-81-6 | |

| Record name | C18-Ceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C18-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.